2-amino-5-bromobenzene-1-carbothioamide
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Overview
Description
2-amino-5-bromobenzene-1-carbothioamide is an organic compound with the molecular formula C7H7BrN2S It is a derivative of benzenecarbothioamide, where the amino group is positioned at the second carbon and the bromine atom at the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromobenzene-1-carbothioamide typically involves the bromination of 2-aminobenzenecarbothioamide. One common method includes the use of bromine in an organic solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fifth position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: of benzenecarbothioamide to introduce the amino group.
Reduction: of the nitro group to an amino group.
Bromination: using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromobenzene-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Bromine: or for bromination.
Hydrogen gas: and a for reduction reactions.
Diazonium salts: for coupling reactions.
Major Products
Brominated derivatives: Formed through selective bromination.
Azo compounds: Formed through coupling reactions with diazonium salts.
Scientific Research Applications
2-amino-5-bromobenzene-1-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-amino-5-bromobenzene-1-carbothioamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzenecarbothioamide
- 2-Amino-5-fluorobenzenecarbothioamide
- 2-Amino-5-iodobenzenecarbothioamide
Uniqueness
2-amino-5-bromobenzene-1-carbothioamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-amino-5-bromobenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSYZMMUEWEHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=S)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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